2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole
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Overview
Description
“2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . This compound is related to other compounds that have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . In silico docking and molecular dynamics simulations have also been used to study these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For example, the benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compound “2-(4-(4-Fluorophenyl)piperazin-1-yl)-1H-benz[d]imidazole” has a melting point of 216–218 °C .Scientific Research Applications
Metabolic Pathways and Enzymatic Reactions
- Cytochrome P450 Enzymes Involvement : The metabolism of related compounds, such as Lu AA21004, involves oxidation processes catalyzed by cytochrome P450 enzymes. This includes the formation of various metabolites through pathways mediated by CYP2D6, CYP2C9, CYP3A4/5, and other enzymes (Hvenegaard et al., 2012).
Pharmacological and Therapeutic Applications
- Potential in Alzheimer’s Disease Treatment : SAM-760, a 5HT6 antagonist and a structurally related compound, was studied for its efficacy in treating Alzheimer’s disease. Its metabolism primarily involves CYP3A with a significant impact on drug-drug interactions (Sawant-Basak et al., 2018).
- Antimalarial and Antiviral Properties : N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole, have shown in vitro antimalarial activity. These compounds also demonstrated potential against SARS-CoV-2 in molecular docking studies (Fahim & Ismael, 2021).
Antimicrobial and Antiparasitic Activities
- Trypanosoma Brucei Inhibition : Derivatives like 2-(2-Benzamido)ethyl-4-phenylthiazole showed inhibitory effects against Trypanosoma brucei, responsible for human African trypanosomiasis. However, in vivo efficacy was limited due to poor metabolic stability (Patrick et al., 2016).
- Antibacterial Properties : Some triazole derivatives, including those with piperazine components, exhibited antimicrobial activities against a range of microorganisms (Bektaş et al., 2007).
Chemical Synthesis and Reactivity
- Electrochemical Synthesis : Studies have shown the electrochemical synthesis of derivatives, involving oxidation steps with arylsulfinic acids and the formation of benzoquinone derivatives (Nematollahi et al., 2014).
Molecular Docking and Computational Studies
- Molecular Docking Analysis : Computational calculations and molecular docking studies have been conducted on related sulfonamide derivatives for their reactivity and potential pharmacological applications (Al-Ghulikah et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to inhibit tubulin polymerization .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly leading to changes such as inhibition of tubulin polymerization .
Result of Action
Related compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Future Directions
The future directions for research on similar compounds include further investigation into their antiviral therapeutic potential . Some derivatives have shown outstanding efficacy in both computational simulations and live subjects, suggesting their potential as promising candidates warranting further exploration .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the compound. For instance, the piperazine ring may facilitate binding to certain receptors or enzymes, while the phenyl and thiazole rings may contribute to the compound’s lipophilicity, influencing its distribution within biological systems .
Cellular Effects
Based on its structural similarity to other bioactive compounds, it could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c25-28(26,17-18-7-3-1-4-8-18)24-13-11-23(12-14-24)15-21-22-20(16-27-21)19-9-5-2-6-10-19/h1-10,16H,11-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELZZWGGQARNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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